Methyl 3-(dihydroxy(oxido)stibino)benzoate
Description
Methyl 3-(dihydroxy(oxido)stibino)benzoate:
Properties
CAS No. |
5430-31-9 |
|---|---|
Molecular Formula |
C8H9O5Sb |
Molecular Weight |
306.91 g/mol |
IUPAC Name |
(3-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI Key |
PQZQRBOILLRBFI-UHFFFAOYSA-L |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[Sb](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate typically involves the reaction of antimony trioxide with methyl 3-hydroxybenzoate in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or methanol.
Temperature: Elevated temperatures around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dihydroxy(oxido)stibino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 3-(dihydroxy(oxido)stibino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(dihydroxy(oxido)stibino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxybenzoate: A precursor in the synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate.
Methyl 3-(2-benzylmethylaminoethyl)benzoate: Another benzoate derivative with different functional groups.
2,3-Dimethoxybenzoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where traditional organic compounds may not be effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
